molecular formula C14H20N6OS B2504725 1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide CAS No. 2034304-23-7

1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide

Cat. No. B2504725
CAS RN: 2034304-23-7
M. Wt: 320.42
InChI Key: NFRWNZBISIPEIT-UHFFFAOYSA-N
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Description

The compound 1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that appears to be a derivative of pyrazole. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory properties. The compound likely contains a thiadiazole group, a piperidine moiety, and a pyrazole core, which are common in medicinal chemistry for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the functionalization of pyrazole carboxylic acids or their acid chlorides. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide can be achieved with good yield through the reaction with amines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide derivatives . Additionally, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves a multi-step process starting from piperidine carboxylic acids, which are converted to β-keto esters and subsequently reacted with hydrazines to afford the target compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and HRMS. For example, the structures of novel heterocyclic compounds, including those with a pyrazole core, have been confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . These techniques would be essential in determining the structure of the compound , ensuring the correct placement of the trimethyl, thiadiazolyl, and piperidinyl groups on the pyrazole core.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including N-alkylation and reactions with amines to form carboxamides. The reactivity of the acid chloride of pyrazole carboxylic acids with amines has been studied, leading to the formation of carboxamides or, under certain conditions, different products such as imidazo[4,5-b]pyridine derivatives . The chemical reactions of the compound would likely be influenced by the presence of the thiadiazole and piperidine groups, which could affect its reactivity and the types of reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The presence of a thiadiazole group could confer additional rigidity to the molecule and potentially affect its electronic properties, which in turn could influence its biological activity. The anti-inflammatory activity of thiadiazole-containing pyrazole derivatives has been demonstrated, with some compounds showing significant inhibition of paw edema in comparison to standard drugs . These properties are crucial for the potential therapeutic application of the compound .

Scientific Research Applications

Structure-Activity Relationships

Research has explored the structure-activity relationships of pyrazole derivatives, particularly as cannabinoid receptor antagonists. For example, a study highlighted the importance of specific substituents for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could serve as a basis for the development of compounds to antagonize the side effects of cannabinoids (Lan et al., 1999).

Antimycobacterial Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis, highlighting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been investigated for their ability to inhibit photosynthetic electron transport. This research could be relevant for the development of new herbicides or for studying photosynthesis mechanisms (Vicentini et al., 2005).

Anti-Inflammatory Activity

New series of 1,3,4-thiadiazole with pyrazole-3-carboxamides and pyrrole-3-carboxamide moiety have shown significant anti-inflammatory activity. These findings suggest potential therapeutic applications for inflammatory diseases (Maddila et al., 2016).

Anticancer Activity

The synthesis and evaluation of 1,3,4-thiadiazole/thiadiazine derivatives of carbazole for their anticancer activity represent another area of research application. Such compounds could be valuable in the development of new cancer therapies (Abdel-Rahman, 2006).

properties

IUPAC Name

1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-9-13(10(2)19(3)17-9)14(21)16-11-4-6-20(7-5-11)12-8-15-22-18-12/h8,11H,4-7H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWNZBISIPEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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